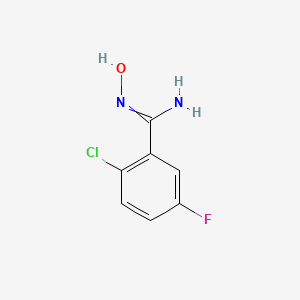
2-chloro-5-fluoro-N'-hydroxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-chloro-5-fluorobenzonitrile with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound.
Industrial Production Methods
Industrial production of 2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted benzenecarboximidamides .
Scientific Research Applications
2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the chloro and fluoro groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluorobenzonitrile: A precursor in the synthesis of 2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide.
2-chloro-5-fluoroaniline: Another related compound with similar functional groups.
2-chloro-5-fluorobenzoic acid: A structurally similar compound with a carboxylic acid group instead of a carboximidamide group.
Uniqueness
2-chloro-5-fluoro-N’-hydroxybenzenecarboximidamide is unique due to the presence of both chloro and fluoro substituents along with a hydroxy group on the benzenecarboximidamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific applications .
Properties
Molecular Formula |
C7H6ClFN2O |
|---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
2-chloro-5-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,(H2,10,11) |
InChI Key |
WGLNPKLXPMEHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=NO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















